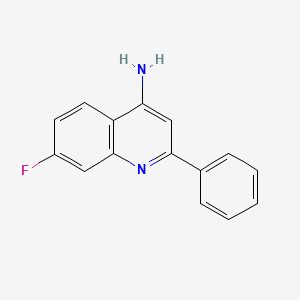
7-Fluoro-2-phenylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivativeThe incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .
Vorbereitungsmethoden
The synthesis of 7-Fluoro-2-phenylquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline can react in an ethanol medium to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid. This intermediate can then be further reacted with substituted amines to yield the desired product . Microwave irradiation has been shown to significantly reduce reaction times and improve yields in such syntheses .
Analyse Chemischer Reaktionen
7-Fluoro-2-phenylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Cycloaddition Reactions: The quinoline ring can participate in cycloaddition reactions, forming complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Wirkmechanismus
The biological activity of 7-Fluoro-2-phenylquinolin-4-amine is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact mechanism of action may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-2-phenylquinolin-4-amine can be compared with other fluorinated quinoline derivatives, such as:
- 7-Fluoro-4-chloroquinoline
- 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid
- 5,6,7,8-Tetrachloroquinoline
These compounds share similar structural features but may differ in their biological activities and applications.
Eigenschaften
CAS-Nummer |
1189106-13-5 |
|---|---|
Molekularformel |
C15H11FN2 |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
7-fluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11FN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI-Schlüssel |
PDBRQLJAYXAREX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
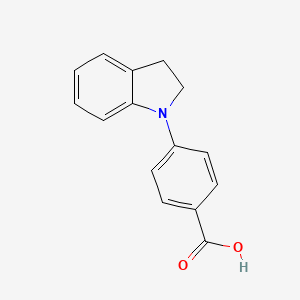
![4,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11868238.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11868256.png)

![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)

![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
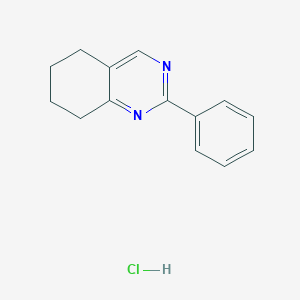
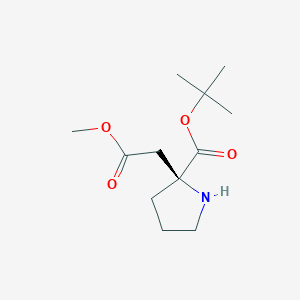

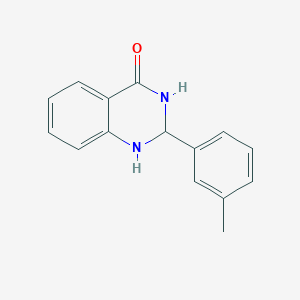
![2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11868290.png)
